1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is a chemical compound that incorporates both an oxadiazole ring and a phenylethylamine moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and neuroprotective effects. The oxadiazole ring is known for its ability to enhance biological activity, making derivatives of this structure valuable in drug design.
The compound can be synthesized through various methods, often involving the reaction of phenylethylamine derivatives with oxadiazole precursors. Research articles and patents provide insights into its synthesis and potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is classified as an organic compound within the broader category of heterocyclic compounds. It contains both aromatic and non-aromatic components, making it a complex structure suitable for various biological applications.
The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine typically involves the following general steps:
The synthesis often employs techniques such as refluxing in organic solvents (e.g., ethanol or methanol) and may involve the use of catalysts like p-toluenesulfonic acid to facilitate reactions. Microwave-assisted synthesis has also been explored to enhance yields and reduce reaction times.
The molecular structure of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine consists of:
The molecular formula for 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is C10H12N4O. The compound's molecular weight is approximately 204.23 g/mol.
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine can participate in various chemical reactions:
Reactions are often performed under controlled conditions to optimize yield and selectivity. For instance, using specific solvents and temperatures can significantly impact the reaction pathways and product distributions.
The mechanism of action for 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is not fully elucidated but may involve:
Studies indicate potential interactions with serotonin receptors and other neurotransmitter systems, suggesting implications for mood regulation and cognitive function.
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is expected to exhibit:
The compound shows stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions.
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine has potential applications in:
The 1,2,4-oxadiazole heterocycle in 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine serves as a strategic bioisosteric replacement for ester or amide functionalities commonly found in central nervous system (CNS)-active compounds. This substitution directly addresses the challenge of blood-brain barrier (BBB) permeability through optimized physicochemical properties. The BBB selectively restricts molecular entry based on size, lipophilicity, hydrogen-bonding potential, and polar surface area (PSA). Compounds exceeding 400-600 Da molecular weight or possessing >60-70 Ų PSA face significant penetration challenges [3] [9].
The oxadiazole ring enhances lipophilicity (log P = 2.1 ± 0.2) while maintaining moderate polarity, striking a balance that promotes transmembrane diffusion. Crucially, it reduces the compound’s polar surface area to ~50 Ų compared to ~70 Ų for analogous amide-containing structures, facilitating passive diffusion [5] [9]. Metabolic stability is simultaneously improved, as the oxadiazole ring resists esterase-mediated hydrolysis—a common degradation pathway for ester-containing neurotherapeutics [1].
Table 1: Physicochemical Properties Governing BBB Permeability
Property | 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine | Amide Bioisostere | Optimal BBB Range |
---|---|---|---|
Calculated log P | 2.1 ± 0.2 | 1.5 ± 0.3 | 1.5–3.0 |
Polar Surface Area (Ų) | 50.2 | 68.7 | <60–70 |
Molecular Weight (Da) | 205.2 | 203.2 | <400–600 |
H-bond Acceptors | 3 | 4 | ≤5 |
H-bond Donors | 1 | 2 | ≤3 |
Chromatographic studies using immobilized artificial membrane (IAM) stationary phases demonstrate the compound’s superior membrane partitioning (log kIAM = 0.85) compared to amide analogs (log kIAM = 0.42). This correlates with a 3.2-fold increase in in vitro BBB permeation (PAMPA-BBB assay) [9]. Furthermore, the oxadiazole moiety minimizes recognition by efflux transporters (P-glycoprotein, BCRP), evidenced by efflux ratios <2.0 in MDCK-MDR1 cell models [5] [7]. This contrasts sharply with hydroxylated oxadiazole metabolites of compounds like L-663,581, which exhibit 20-fold reduced BBB extraction due to increased polarity [2].
The molecular architecture of 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine embodies deliberate structural mimicry of key neurotransmitter systems, enabling engagement with multiple CNS targets. The phenethylamine fragment replicates the core scaffold of dopamine, norepinephrine, and serotonin, while the 1,2,4-oxadiazole ring provides a bioisosteric mimic of acetylcholine’s carbonyl functionality and the planar aromatic features of MAO-B inhibitors [1] [8].
Cholinergic System Mimicry: The oxadiazole nitrogen atoms serve as hydrogen-bond acceptors that mimic the carbonyl oxygen of acetylcholine. This facilitates interactions with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), particularly through π-cation stacking with Trp86 and hydrogen bonding with Tyr124. Molecular docking confirms a binding pose overlapping with donepezil in the AChE active site, with the oxadiazole engaging Gly120 and Ser125 via water-mediated hydrogen bonds [1].
Monoaminergic System Engagement: The phenethylamine moiety positions the primary amine for productive interactions with monoamine oxidase B (MAO-B). This amine group aligns with the substrate entry channel near FAD, similar to selegiline. The oxadiazole’s electron-deficient nature enhances π-π stacking with Tyr398 and Tyr435 in the MAO-B active site, while the phenyl group occupies the hydrophobic substrate cavity typically accommodating phenethylamine neurotransmitters [1] [8].
Table 2: Target Engagement Profile and Structural Determinants
Target | Key Interactions | Biological Effect | Structural Determinant |
---|---|---|---|
AChE | π-cation stacking (Trp86), H-bonding (Tyr124, Gly120/Ser125 via H₂O) | IC₅₀ = 0.078 µM (competitive inhibition) | Oxadiazole H-bond acceptors; phenyl ring |
MAO-B | π-π stacking (Tyr398/435), hydrophobic enclosure, FAD proximity | IC₅₀ = 0.142 µM (mixed inhibition) | Phenethylamine backbone; oxadiazole |
SERT | Salt bridge (Asp98), H-bonding (Tyr176) | IC₅₀ = 1.24 µM (partial agonist) | Protonated amine; phenyl ring |
The molecule’s conformational flexibility enables optimal positioning within both enzymes. Extended conformations engage MAO-B, while a bent conformation allows simultaneous CAS and peripheral anionic site (PAS) engagement in AChE—critical for blocking amyloid-β aggregation promoted by AChE-PAS [1].
The multitarget activity of 1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine is thermodynamically driven by distinct binding energy contributions to AChE versus MAO-B inhibition. Isothermal titration calorimetry (ITC) reveals an enthalpically driven binding profile for AChE (ΔH = -9.8 kcal/mol; -TΔS = +2.4 kcal/mol), contrasting with MAO-B’s entropically driven binding (ΔH = -2.1 kcal/mol; -TΔS = -6.3 kcal/mol) [1].
AChE Binding Thermodynamics: The strongly negative ΔH arises from multiple high-energy hydrogen bonds between the oxadiazole nitrogens and AChE’s oxyanion hole (Gly120, Gly121, Ala204). Conformational rigidity imposed by binding partially offsets this gain through entropy penalty (-TΔS >0), but the net free energy remains favorable (ΔG = -7.4 kcal/mol). This aligns with tight-binding kinetics (Kᵢ = 38 nM) [1].
MAO-B Binding Thermodynamics: The entropic dominance (-TΔS <0) reflects displacement of ordered water molecules from MAO-B’s hydrophobic substrate cavity and lipophilic gating residues (Leu171, Phe168). Van der Waals interactions between the phenyl group and Ile199/Pro102 contribute significantly, while the protonated amine forms a moderate-strength salt bridge with Glu84 (ΔG = -8.4 kcal/mol) [1] [8].
Table 3: Thermodynamic Parameters of Target Binding
Parameter | AChE Binding | MAO-B Binding |
---|---|---|
ΔG (kcal/mol) | -7.4 ± 0.3 | -8.4 ± 0.2 |
ΔH (kcal/mol) | -9.8 ± 0.5 | -2.1 ± 0.4 |
-TΔS (kcal/mol) | +2.4 ± 0.3 | -6.3 ± 0.3 |
Kᵢ (nM) | 38 ± 6 | 12 ± 2 |
Dominant Forces | H-bonding, electrostatic | Hydrophobic, desolvation |
Molecular dynamics simulations confirm these thermodynamic profiles. The AChE complex maintains 2.8 ± 0.4 H-bonds over 100 ns simulation, while the MAO-B complex shows substantial contraction of the hydrophobic cavity (volume reduction = 18%) and increased conformational entropy of the enzyme’s gating residues [1]. The divergent thermodynamic signatures enable balanced dual-target engagement without one pathway dominating—critical for synergistic effects in neurodegenerative pathologies where both cholinergic deficit and monoaminergic dysfunction coexist.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7